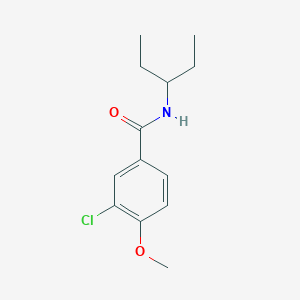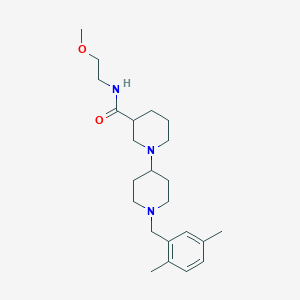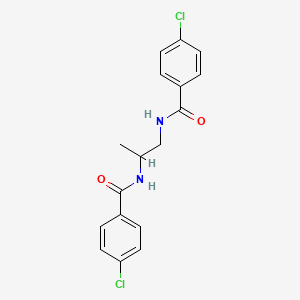
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide
描述
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide, also known as EPMC, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of the benzamide class of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has also been shown to inhibit the activity of certain ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been found to have a protective effect on the liver and reduce the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
实验室实验的优点和局限性
One of the advantages of using 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying the mechanisms of inflammation, pain, and cancer. Another advantage is that 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide is relatively easy to synthesize and purify, making it readily available for use in experiments.
One of the limitations of using 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery systems. Another limitation is that 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy and safety of 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in human cancer patients. Another area of interest is its potential use as an antipsychotic agent. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been shown to have dopamine receptor antagonistic activity, which may make it useful in the treatment of schizophrenia and other psychotic disorders. Further studies are needed to determine the efficacy and safety of 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in human clinical trials.
科学研究应用
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has also been studied for its potential use as an antipsychotic agent.
属性
IUPAC Name |
3-chloro-4-methoxy-N-pentan-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-10(5-2)15-13(16)9-6-7-12(17-3)11(14)8-9/h6-8,10H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMZPUXBPZXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)
![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)